molecular formula C11H19NO3 B1407262 (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol CAS No. 1017273-67-4

(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol

Cat. No.: B1407262
CAS No.: 1017273-67-4
M. Wt: 213.27 g/mol
InChI Key: SRRXFFKYXKCTOS-IWSPIJDZSA-N
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Description

(1R,2S,5S)-Rel-3-boc-3-azabicyclo[310]hexane-2-methanol is a bicyclic compound with a unique structure that includes a nitrogen atom within a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-Rel-3-boc-3-azabicyclo[310]hexane-2-methanol typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may act as inhibitors or modulators of specific biological targets, offering new avenues for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,5S)-Rel-3-boc-3-azabicyclo[310]hexane-2-methanol is unique due to the presence of the boc protecting group and the hydroxymethyl group

Properties

IUPAC Name

tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRXFFKYXKCTOS-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 2
Reactant of Route 2
(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 3
(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 4
Reactant of Route 4
(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 5
(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 6
Reactant of Route 6
(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol

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